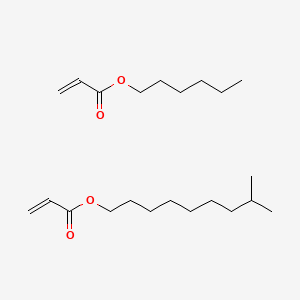
Hexyl prop-2-enoate;8-methylnonyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate is a type of acrylate polymer. Acrylates are esters derived from acrylic acid and its derivatives. These compounds are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . Acrylate polymers are widely used in various applications such as paints, coatings, adhesives, textiles, and biomedical applications .
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate involves the polymerization of hexyl ester of 2-propenoic acid with isodecyl ester of 2-propenoic acid. The polymerization process typically involves free radical initiators and can be carried out under various conditions, including bulk, solution, suspension, and emulsion polymerization . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high production rates .
Analyse Chemischer Reaktionen
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of various copolymers and as a reactive diluent in UV-curable coatings.
Biology: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the formulation of biomedical adhesives and coatings for medical devices.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate involves the polymerization of the vinyl groups present in the monomers. The polymerization process creates long chains of repeating units, resulting in a polymer with unique physical and chemical properties. The molecular targets and pathways involved in this process include the activation of free radicals and the formation of covalent bonds between the monomers .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexyl ester: Known for its use in the production of methacrylate polymers.
2-Propenoic acid, ethyl ester: Commonly used in the production of ethyl acrylate polymers.
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate: Used in the production of flexible and durable polymers.
The uniqueness of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate lies in its combination of hexyl and isodecyl esters, which impart specific properties such as enhanced flexibility and toughness .
Eigenschaften
CAS-Nummer |
60098-83-1 |
|---|---|
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
hexyl prop-2-enoate;8-methylnonyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2.C9H16O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3;1-3-5-6-7-8-11-9(10)4-2/h4,12H,1,5-11H2,2-3H3;4H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
DYKZSDXYDVAANK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C=C.CC(C)CCCCCCCOC(=O)C=C |
Verwandte CAS-Nummern |
60098-83-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


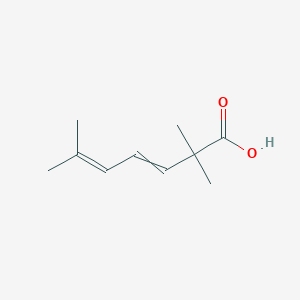
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
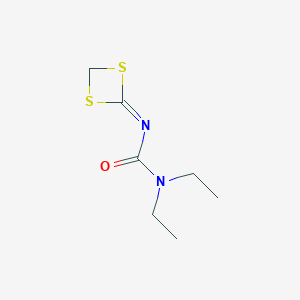
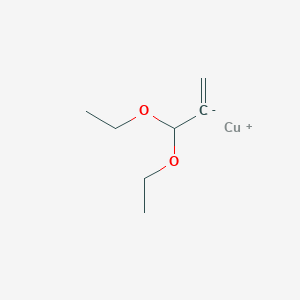
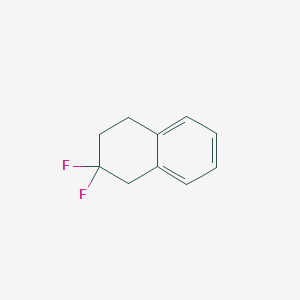
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)

![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
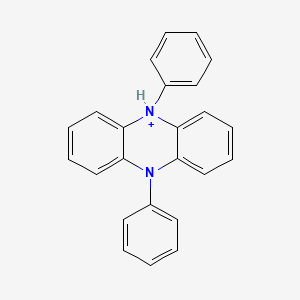
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
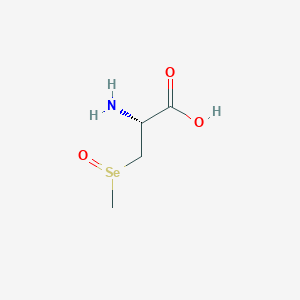
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
